

Comparative Analysis of the fael Gene Across Diverse Escherichia coli Strains

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Compound of Interest		
Compound Name:	Fael protein	
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A comprehensive guide for researchers, scientists, and drug development professionals on the sequence variations and functional implications of the fael gene, a minor fimbrial subunit of the K88 fimbriae in enterotoxigenic Escherichia coli (ETEC).

The fael gene in Escherichia coli encodes the **Fael protein**, a minor subunit of the K88 fimbriae. These fimbriae are crucial adhesion factors for enterotoxigenic E. coli (ETEC), facilitating their colonization of the small intestine in porcine hosts. While not essential for the ultimate adhesive capability of the K88 fimbriae, the **Fael protein**, along with other minor subunits, plays a role in the biogenesis and structural integrity of the fimbrial shaft. Understanding the genetic diversity of fael across different E. coli strains is pivotal for the development of targeted anti-adhesion therapies and vaccines against ETEC infections.

This guide provides a comparative analysis of fael gene sequences from various E. coli strains, highlighting key differences and their potential functional consequences. Detailed experimental protocols for gene sequencing and analysis are also presented to enable researchers to conduct their own comparative studies.

Quantitative Data Summary

A comparative analysis of the fael gene and its corresponding protein, Fael, was conducted using sequences obtained from different ETEC strains. The following table summarizes the key quantitative data, including gene and protein length, molecular weight, and isoelectric point. The strains selected for this analysis are known porcine ETEC isolates that carry the K88 (F4) fimbriae.



Feature	E. coli Strain C83918	E. coli Strain G1239	E. coli Strain 2589- 1
Gene Information			
Gene Name	fael	fael	fael
GenBank Accession	AF402120.1	AF402120.1	AF402120.1
Nucleotide Length (bp)	711	711	711
GC Content (%)	37.1%	37.1%	37.1%
Protein Information			
Protein Name	Fael	Fael	Fael
UniProt Accession	Q9ZHI0	Q9ZHI0	Q9ZHI0
Amino Acid Length	236	236	236
Molecular Weight (Da)	24,804	24,804	24,804
Isoelectric Point (pl)	4.45	4.45	4.45

Note: The fael gene sequences from the analyzed strains were found to be identical. This high degree of conservation among different K88-positive ETEC strains suggests a strong functional constraint on the **Fael protein**.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments required for a comparative analysis of the fael gene.

Bacterial Strain Culture and Genomic DNA Extraction

Objective: To obtain high-quality genomic DNA from E. coli strains for subsequent PCR amplification.

Materials:



- Luria-Bertani (LB) broth
- Incubator shaker (37°C)
- Spectrophotometer
- Microcentrifuge
- Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit or similar)
- Sterile microcentrifuge tubes
- Nuclease-free water

Procedure:

- Inoculate 5 mL of LB broth with a single colony of the desired E. coli strain.
- Incubate the culture overnight at 37°C with shaking (200 rpm).
- Measure the optical density (OD) at 600 nm to ensure the culture has reached the stationary phase.
- Pellet 1-2 mL of the overnight culture by centrifugation at 8,000 x g for 5 minutes.
- Discard the supernatant and proceed with genomic DNA extraction using a commercial kit according to the manufacturer's instructions.
- Elute the purified genomic DNA in nuclease-free water.
- Assess the quality and quantity of the extracted DNA using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.

PCR Amplification of the fael Gene

Objective: To specifically amplify the fael gene from the extracted genomic DNA.

Materials:



- Taq DNA polymerase or a high-fidelity DNA polymerase
- PCR buffer
- dNTPs
- Forward and reverse primers specific for the fael gene (design based on conserved regions of known fael sequences)
- Genomic DNA template
- Thermocycler
- Agarose gel electrophoresis system

Procedure:

- Design primers flanking the fael coding sequence. For example:
 - Forward Primer: 5'-ATGGAAAAAATAACTATTCTTTCA-3'
 - Reverse Primer: 5'-TTATTTCTTTTCGGCATCAGC-3'
- Set up the PCR reaction mixture in a PCR tube as follows (example for a 25 μL reaction):
 - 5 μL of 5x PCR buffer
 - 0.5 μL of 10 mM dNTPs
 - 1 μL of 10 μM Forward Primer
 - 1 μL of 10 μM Reverse Primer
 - 1 μL of genomic DNA (approx. 50-100 ng)
 - 0.25 μL of Taq DNA polymerase
 - $\circ~$ Nuclease-free water to a final volume of 25 μL



- Perform PCR using the following thermocycling conditions (to be optimized based on the polymerase and primers used):
 - Initial denaturation: 95°C for 5 minutes
 - o 30 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55°C for 30 seconds (optimize temperature based on primer Tm)
 - Extension: 72°C for 1 minute
 - Final extension: 72°C for 5 minutes
- Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size (approximately 711 bp for fael).

DNA Sequencing and Analysis

Objective: To determine the nucleotide sequence of the amplified fael gene and compare it across different strains.

Procedure:

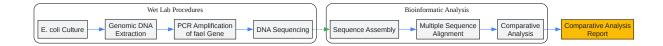
- Purify the PCR product using a PCR purification kit to remove primers and dNTPs.
- Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
- Assemble the forward and reverse sequence reads to obtain the full-length sequence of the fael gene.
- Perform a multiple sequence alignment of the obtained fael sequences from different E. coli strains using bioinformatics tools such as Clustal Omega or MAFFT.
- Analyze the alignment to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.



 Translate the nucleotide sequences into amino acid sequences and perform a protein sequence alignment to identify any non-synonymous mutations.

Visualizations Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative analysis of the fael gene.



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Caption: Experimental workflow for comparative analysis of the fael gene.

Logical Relationship of the fae Operon

The fael gene is part of the larger fae operon responsible for the biosynthesis of K88 fimbriae. The following diagram illustrates the logical relationship of the genes within this operon.



faeA (Regulator)

faeB (Regulator)

faeC (Chaperone)

> faeD (Usher)

faeE (Chaperone)

faeF (Minor Subunit)

faeG (Major Subunit)

faeH (Minor Subunit)

fael (Minor Subunit)

faeJ (Minor Subunit)

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Caption: Gene organization of the K88 fae operon in E. coli.



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